molecular formula C14H22O8 B14475034 Tetramethyl hexane-2,3,4,5-tetracarboxylate CAS No. 67564-39-0

Tetramethyl hexane-2,3,4,5-tetracarboxylate

Cat. No.: B14475034
CAS No.: 67564-39-0
M. Wt: 318.32 g/mol
InChI Key: PUDYWLBYGUKJKE-UHFFFAOYSA-N
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Description

Tetramethyl hexane-2,3,4,5-tetracarboxylate is an organic compound with a complex structure characterized by four carboxylate groups attached to a hexane backbone

Properties

CAS No.

67564-39-0

Molecular Formula

C14H22O8

Molecular Weight

318.32 g/mol

IUPAC Name

tetramethyl 1-methylpentane-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C14H22O8/c1-7(11(15)19-3)9(13(17)21-5)10(14(18)22-6)8(2)12(16)20-4/h7-10H,1-6H3

InChI Key

PUDYWLBYGUKJKE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl hexane-2,3,4,5-tetracarboxylate typically involves multi-step organic reactions. One common method includes the esterification of hexane-2,3,4,5-tetracarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl hexane-2,3,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids in the presence of a strong base or acid.

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild heating.

Major Products Formed

    Hydrolysis: Hexane-2,3,4,5-tetracarboxylic acid.

    Reduction: Tetramethyl hexane-2,3,4,5-tetraol.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Tetramethyl hexane-2,3,4,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetramethyl hexane-2,3,4,5-tetracarboxylate depends on the specific application. In chemical reactions, the ester groups can act as electrophiles, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexane-2,3,4,5-tetracarboxylic acid: The parent acid of tetramethyl hexane-2,3,4,5-tetracarboxylate.

    Tetramethyl hexane-2,3,4,5-tetraol: The reduced form of the compound.

    Hexane-2,3,4,5-tetramethyl-: A structurally similar hydrocarbon without the ester groups.

Uniqueness

This compound is unique due to its four ester groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.

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